2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one is a complex organic compound with significant biological and chemical properties This compound is known for its intricate structure, which includes multiple hydroxyl groups and a pyrrolo[2,3-d]pyrimidin-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves several steps. Typically, the process starts with the preparation of the pyrrolo[2,3-d]pyrimidin-4-one core, followed by the introduction of the amino group and the oxolan-2-yl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrimidin-4-one core.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit key enzymes involved in viral replication, such as reverse transcriptase. The compound’s structure allows it to bind to these targets, disrupting their function and preventing the virus from replicating.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- 2,5-dideoxy-2,5-imino-D-mannitol
Uniqueness
Compared to similar compounds, 2-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and stereochemistry
Properties
Molecular Formula |
C12H16N4O5 |
---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
2-amino-7-[(3R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H16N4O5/c1-12(20)7(18)6(4-17)21-10(12)16-3-2-5-8(16)14-11(13)15-9(5)19/h2-3,6-7,10,17-18,20H,4H2,1H3,(H3,13,14,15,19)/t6?,7?,10?,12-/m1/s1 |
InChI Key |
MDVRYDOLQHKVSZ-WWLSEVNPSA-N |
Isomeric SMILES |
C[C@]1(C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.